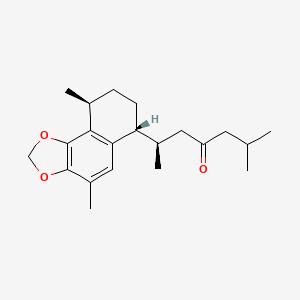
9-Hydroxy-2,6-dichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-hydroxy-2,6-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 1 and chloro groups at positions 4 and 8 respectively. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.
Applications De Recherche Scientifique
Metabolic Pathways and Toxicity
Research on related chlorinated dibenzofurans, such as 2,8-dichlorodibenzofuran, has provided insights into their metabolic pathways in rats, highlighting sulfur-containing and hydroxylated metabolites as major derivatives. This suggests potential applications in studying environmental contaminant metabolism and toxicology, although specific studies on 9-Hydroxy-2,6-dichlorodibenzofuran are limited (Kuroki et al., 1989).
Environmental Degradation
Studies on the temperature dependence of DCDD/F isomer distributions from chlorophenol precursors have implications for understanding the environmental degradation and formation pathways of chlorinated dibenzofurans, including this compound, under various conditions (Mulholland et al., 2001).
Biodegradation by Microorganisms
Research into the biodegradation of dibenzofuran and dioxins by microorganisms like Pseudomonas aeruginosa and Xanthomonas maltophilia reveals potential applications in bioremediation strategies for chlorinated dibenzofurans, including this compound, to address environmental pollution (Ishiguro et al., 2000).
Receptor Interaction Studies
Investigations into the binding characteristics of chlorinated dibenzofurans with the aryl hydrocarbon (Ah) receptor, as demonstrated by substances like 6-methyl-1,3,8-trichlorodibenzofuran, can inform the study of this compound's potential interactions with biological receptors, which is crucial for understanding its environmental and health impacts (Harris et al., 1989).
Synthesis and Characterization
The synthesis and mass spectrometric analysis of polychlorinated dibenzofuran (PCDF) metabolites contribute to the chemical characterization and understanding of chlorinated dibenzofurans like this compound, enabling their identification and quantification in environmental samples (Kuroki et al., 1987).
Propriétés
Formule moléculaire |
C12H6Cl2O2 |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
4,8-dichlorodibenzofuran-1-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-6-1-4-10-7(5-6)11-9(15)3-2-8(14)12(11)16-10/h1-5,15H |
Clé InChI |
OWUKZTGSLORTKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C3=C(C=CC(=C3O2)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




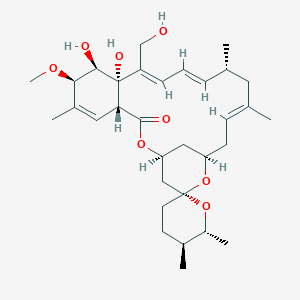
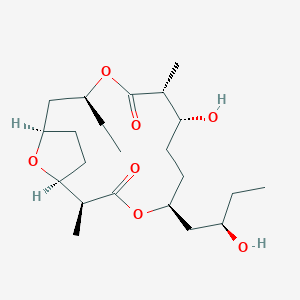
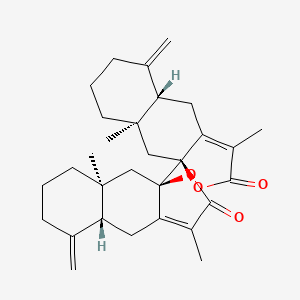

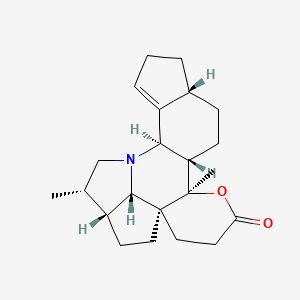

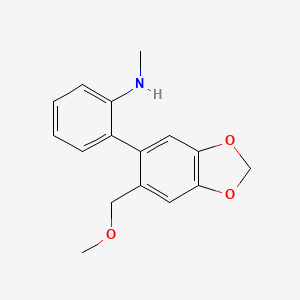
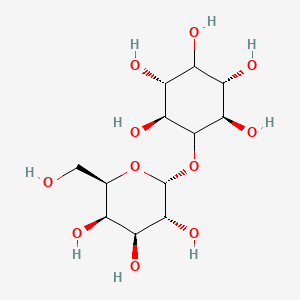
![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)



